6-Chloro-2-undecylquinoxaline
Description
6-Chloro-2-undecylquinoxaline is a quinoxaline derivative featuring a chlorine atom at position 6 and a long undecyl (C₁₁H₂₃) alkyl chain at position 2. Quinoxalines are heterocyclic compounds with a bicyclic structure consisting of two nitrogen atoms in a benzene-fused pyrazine ring. Substitutions at positions 2 and 6 significantly influence physicochemical and biological properties.
Properties
Molecular Formula |
C19H27ClN2 |
|---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
6-chloro-2-undecylquinoxaline |
InChI |
InChI=1S/C19H27ClN2/c1-2-3-4-5-6-7-8-9-10-11-17-15-21-19-14-16(20)12-13-18(19)22-17/h12-15H,2-11H2,1H3 |
InChI Key |
WJEZHVVNUJRVOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CN=C2C=C(C=CC2=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-undecylquinoxaline typically involves the reaction of 2-undecylquinoxaline with a chlorinating agent. One common method is the nucleophilic substitution reaction where 2-undecylquinoxaline is treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the 6th position . The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of 6-Chloro-2-undecylquinoxaline may involve large-scale synthesis using similar chlorination reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or column chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-undecylquinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoxaline ring can be subjected to oxidation or reduction reactions, leading to the formation of quinoxaline N-oxides or dihydroquinoxalines, respectively.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoxalines with various functional groups.
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of dihydroquinoxalines.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound can be used as a pesticide or fungicide due to its bioactive properties.
Materials Science: It can be utilized in the development of organic semiconductors and light-emitting devices.
Mechanism of Action
The mechanism of action of 6-Chloro-2-undecylquinoxaline involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer applications, it can induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Comparison
The substituent at position 2 determines key differences among 6-chloroquinoxaline derivatives:
Physical and Chemical Properties
Substituents critically influence melting points, solubility, and stability:
‡LogP values estimated using substituent contributions.
Key Insight : The undecyl chain likely reduces solubility in aqueous media but enhances lipid bilayer penetration, a critical factor in antibacterial activity .
Biological Activity
6-Chloro-2-undecylquinoxaline is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
6-Chloro-2-undecylquinoxaline belongs to the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms. The presence of the chloro group at position 6 and an undecyl chain at position 2 significantly influences its biological properties.
Biological Activities
1. Antimicrobial Activity
Research indicates that 6-Chloro-2-undecylquinoxaline exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation.
Table 1: Antimicrobial Activity of 6-Chloro-2-undecylquinoxaline
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
2. Anti-inflammatory Activity
The anti-inflammatory properties of 6-Chloro-2-undecylquinoxaline have also been documented. Studies show that it can reduce inflammation markers in vitro and in vivo.
Table 2: Anti-inflammatory Effects
| Treatment Group | Paw Edema Volume Reduction (%) |
|---|---|
| Control | - |
| 6-Chloro-2-undecylquinoxaline (50 mg/kg) | 45% |
| Indomethacin (standard) | 60% |
The data indicates that while the compound is effective, it does not surpass the standard anti-inflammatory drug indomethacin.
The mechanism by which 6-Chloro-2-undecylquinoxaline exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit the NF-kB pathway, which plays a crucial role in inflammatory responses. This inhibition leads to a decrease in pro-inflammatory cytokines, thereby reducing inflammation.
Case Studies
Several case studies have investigated the therapeutic potential of quinoxaline derivatives, including 6-Chloro-2-undecylquinoxaline:
Case Study 1: Antimicrobial Efficacy
A study conducted on chronic wound infections demonstrated that topical application of formulations containing 6-Chloro-2-undecylquinoxaline resulted in significant microbial load reduction compared to controls. The study highlighted its potential as a topical antimicrobial agent.
Case Study 2: Anti-inflammatory Applications
In an animal model of arthritis, administration of 6-Chloro-2-undecylquinoxaline led to reduced joint swelling and pain scores, indicating its potential utility in managing inflammatory conditions.
Conclusion and Future Directions
6-Chloro-2-undecylquinoxaline exhibits promising biological activity, particularly as an antimicrobial and anti-inflammatory agent. Its effectiveness against various bacterial strains and its ability to modulate inflammatory responses suggest that it could be further developed for therapeutic applications.
Future research should focus on:
- Optimization of Structure: Modifying the chemical structure to enhance potency and reduce toxicity.
- Mechanistic Studies: Further elucidating the molecular pathways affected by this compound.
- Clinical Trials: Conducting clinical trials to evaluate safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
